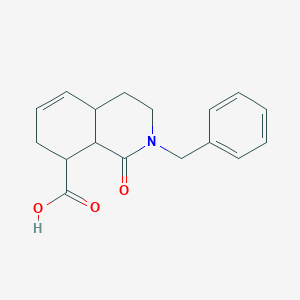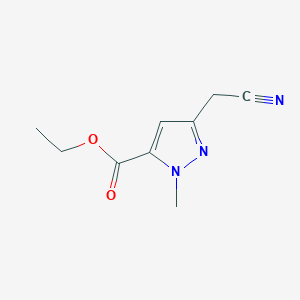
1-(2-Methoxyphenyl)-4-(2-nitrophenylsulfonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone is a complex organic compound characterized by its unique molecular structure, which includes a piperazinone core substituted with methoxyphenyl and nitrophenylsulfonyl groups
Méthodes De Préparation
The synthesis of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazinone Core: The piperazinone core can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under controlled conditions.
Substitution Reactions: The methoxyphenyl and nitrophenylsulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitrophenylsulfonyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone can be compared with similar compounds such as:
1-(2-Methoxyphenyl)-4-[(2-chlorophenyl)sulfonyl]-2-piperazinone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
1-(2-Methoxyphenyl)-4-[(2-methylphenyl)sulfonyl]-2-piperazinone: Contains a methylphenyl group, leading to different chemical properties and reactivity.
The uniqueness of 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]-2-piperazinone lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H17N3O6S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C17H17N3O6S/c1-26-15-8-4-2-6-13(15)19-11-10-18(12-17(19)21)27(24,25)16-9-5-3-7-14(16)20(22)23/h2-9H,10-12H2,1H3 |
Clé InChI |
YZUQFQDDJZNUFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2=O)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)







![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)





